molecular formula C21H30F2O2 B158664 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane CAS No. 133059-04-8

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane

Cat. No. B158664
M. Wt: 352.5 g/mol
InChI Key: PXQGJCAMNTXNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane, also known as DFH-DPA-1, is a chemical compound that belongs to the family of dioxane-based cannabinoids. This compound is a potent agonist of the cannabinoid receptor CB1 and has been shown to have significant effects on the central nervous system. The purpose of

Mechanism Of Action

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed throughout the central nervous system. Activation of the CB1 receptor by 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in a variety of downstream effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.

Biochemical And Physiological Effects

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can inhibit the release of glutamate and GABA in cortical neurons, suggesting that it may have a modulatory role in the regulation of neurotransmitter release. In vivo studies have shown that 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can produce a range of effects, including hypothermia, catalepsy, and antinociception.

Advantages And Limitations For Lab Experiments

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, its ability to modulate neurotransmitter release, and its ability to produce a range of physiological effects. However, there are also some limitations to its use in lab experiments. For example, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has a relatively short half-life, which may limit its usefulness in certain experimental designs. Additionally, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane is a synthetic compound, which may limit its relevance to the study of endogenous cannabinoids.

Future Directions

There are several future directions for research on 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane. One area of interest is the role of CB1 receptor activation in the regulation of appetite and energy balance. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to produce hypophagia and weight loss in animal models, suggesting that it may have potential as a treatment for obesity. Another area of interest is the role of CB1 receptor activation in the development and progression of neurodegenerative diseases. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for these conditions. Finally, future research may focus on the development of more selective CB1 receptor agonists that can produce the desired effects without the potential for unwanted side effects.

Synthesis Methods

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetic acid with 4-pentylcyclohexanone to form the intermediate compound 3,4-difluorophenyl-4-pentylcyclohexanone. This intermediate is then reacted with ethylene glycol to form the final product, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane. The synthesis method has been optimized to produce 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane in high yields and purity.

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use as a research tool in the field of cannabinoid pharmacology. This compound has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for studying the effects of CB1 receptor activation. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been used in a variety of in vitro and in vivo studies to investigate the role of CB1 receptor activation in various physiological and pathological processes.

properties

CAS RN

133059-04-8

Product Name

2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane

Molecular Formula

C21H30F2O2

Molecular Weight

352.5 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane

InChI

InChI=1S/C21H30F2O2/c1-2-3-4-5-15-6-8-16(9-7-15)18-13-24-21(25-14-18)17-10-11-19(22)20(23)12-17/h10-12,15-16,18,21H,2-9,13-14H2,1H3

InChI Key

PXQGJCAMNTXNSQ-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F

Canonical SMILES

CCCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F

synonyms

TRANS-2-(3,4-DIFLUOROPHENYL)-5-(TRANS-4-N-PENTYLCYCLOHEXYL)-1,3-DIOXANE

Origin of Product

United States

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